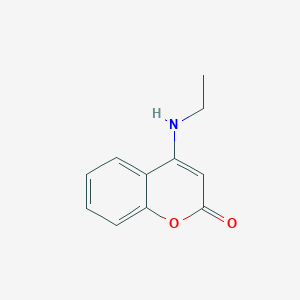
4-(Ethylamino)chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethylamino)chromen-2-one is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research has indicated that chromenone derivatives, including 4-(ethylamino)chromen-2-one, exhibit significant anticancer activity. A study demonstrated that similar compounds can preferentially kill multidrug-resistant (MDR) cancer cells by inhibiting the activity of p-glycoprotein, a protein associated with drug resistance in cancer therapy . The structure-activity relationship (SAR) studies have shown that modifications at specific positions on the chromenone framework can enhance potency against various cancer types .
Case Study: MDR Cancer Cells
A notable case involved the synthesis of a series of chromenone derivatives that selectively targeted MDR cancer cells. The lead compound demonstrated submicromolar potency and effectively inhibited tumor growth in xenograft models without significant toxicity .
Neurotransmitter Modulation
This compound has been studied for its interactions with neurotransmitter systems, particularly dopamine receptors (D1-D5). Its ability to modulate neurotransmission suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia.
Fluorescent Substrate for VMAT2
The compound acts as a fluorescent substrate for vesicular monoamine transporter 2 (VMAT2), allowing researchers to visualize neurotransmitter dynamics within synaptic vesicles using fluorescence microscopy. This application is crucial for understanding neurotransmitter release mechanisms and developing treatments for related disorders.
Antimicrobial Activity
Emerging studies suggest that this compound may possess antimicrobial properties, making it a candidate for further pharmacological exploration in combating bacterial infections. The compound's interaction with various enzymes involved in metabolic pathways could enhance its efficacy as an antimicrobial agent.
Synthesis Techniques
The synthesis of this compound typically involves several chemical reactions that incorporate the ethylamino group into the chromenone structure. Various synthetic methods have been explored to optimize yield and purity, often utilizing novel catalysts or reaction conditions to enhance efficiency .
Data Table: Applications Overview
Propiedades
Número CAS |
132815-41-9 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
4-(ethylamino)chromen-2-one |
InChI |
InChI=1S/C11H11NO2/c1-2-12-9-7-11(13)14-10-6-4-3-5-8(9)10/h3-7,12H,2H2,1H3 |
Clave InChI |
XIQPSFFLLAUPQE-UHFFFAOYSA-N |
SMILES |
CCNC1=CC(=O)OC2=CC=CC=C21 |
SMILES canónico |
CCNC1=CC(=O)OC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















